molecular formula C8H20N2 B1219855 N,N,N',N'-Tetramethyl-1,4-butanediamine CAS No. 111-51-3

N,N,N',N'-Tetramethyl-1,4-butanediamine

Cat. No.: B1219855
CAS No.: 111-51-3
M. Wt: 144.26 g/mol
InChI Key: VEAZEPMQWHPHAG-UHFFFAOYSA-N
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Description

Evolution of Academic Inquiry into Diamine Chemistry and Applications

The scientific journey into the world of diamines is intrinsically linked to the broader field of polyamine research, which traces its origins back to 1678 when Antonie van Leeuwenhoek first observed crystalline substances in human semen. nih.govresearchgate.net However, it took nearly 250 years for the structure of these crystals, named "spermine," to be elucidated by Rosenheim. nih.govresearchgate.net This discovery was followed by the isolation of the triamine spermidine (B129725) and the diamine putrescine (1,4-diaminobutane) from both prokaryotic and eukaryotic systems. nih.govresearchgate.net

Early research in the 20th century was largely descriptive, focusing on the isolation and identification of these compounds from various biological sources. A significant shift occurred as researchers began to uncover the physiological roles of polyamines, noting their ability to promote the growth of certain bacteria. nih.govresearchgate.net This led to more systematic investigations into their metabolic pathways. Key milestones included the identification of ornithine decarboxylase as a crucial enzyme in polyamine biosynthesis. nih.govresearchgate.net

The development of synthetic diamines and the study of their chemical properties ran parallel to these biological investigations. The industrial importance of diamines became evident with their use as monomers in the production of polymers like polyamides (e.g., Nylon), polyimides, and polyureas. wikipedia.org This spurred research into the synthesis and reactivity of a wide array of diamines with varying carbon chain lengths and substitution patterns.

In recent years, the focus has expanded to include the development of bio-based diamines from renewable resources as a sustainable alternative to petroleum-based production methods. asm.org Furthermore, the unique coordination properties of diamines have established them as important ligands in coordination chemistry and catalysis. wikipedia.org The systematic study of how modifications to the diamine structure, such as N-alkylation, impact their chemical behavior represents the current frontier of this evolving field.

Contemporary Significance of N,N,N',N'-Tetramethyl-1,4-butanediamine in Chemical Science

This compound, also known as tetramethylputrescine, holds a significant position in modern chemical science due to its specific properties that make it a valuable reagent and building block. nih.gov Its primary utility stems from its role as a bidentate ligand in coordination chemistry and organometallic synthesis. The two tertiary amine groups can chelate to metal ions, forming stable complexes that are often soluble in organic solvents. wikipedia.org This property is analogous to the well-studied N,N,N',N'-tetramethylethylenediamine (TMEDA), which is widely used to enhance the reactivity of organolithium reagents by breaking down their aggregate structures. wikipedia.orgquora.com

In the field of polymer chemistry, this compound and similar tertiary diamines serve as catalysts and crosslinking agents. For instance, they are employed in the formation of polyurethanes. Their catalytic activity often arises from their ability to activate monomers or influence the polymerization kinetics.

Furthermore, this compound is utilized in the synthesis of other complex molecules. Its nucleophilic character allows it to participate in various organic reactions. The presence of the methyl groups also imparts steric bulk, which can influence the stereochemistry of reactions.

Recent research has also explored the use of diamines in the development of functional materials. For example, diamines are key components in the synthesis of certain types of anion-exchange membranes and zeolites. While research on this compound in these specific applications is less documented than for other diamines, its structural similarities suggest potential for its use in these areas. The development of biosensors for the detection of 1,4-butanediamine (putrescine) highlights the ongoing interest in this class of compounds and their derivatives in biotechnology. nih.gov

Fundamental Reactivity and Structural Considerations of Tetramethylated Diamines for Research Contexts

The reactivity and structural characteristics of this compound are central to its applications in research. The key features of this molecule are its two tertiary amine nitrogen atoms separated by a flexible four-carbon chain.

Reactivity:

Basicity and Nucleophilicity: Like other tertiary amines, the nitrogen atoms in this compound possess lone pairs of electrons, making them basic and nucleophilic. They can readily react with acids to form quaternary ammonium (B1175870) salts. Their nucleophilicity allows them to participate in reactions such as alkylations and acylations.

Ligand Properties: As a bidentate ligand, it can coordinate to a single metal center through both nitrogen atoms, forming a stable five-membered chelate ring. This coordination can significantly alter the electronic and steric environment of the metal, thereby influencing its catalytic activity. The stability of the resulting metal complexes is a key factor in their utility. wikipedia.org

Steric Hindrance: The four methyl groups on the nitrogen atoms introduce significant steric bulk. This steric hindrance can modulate the reactivity of the amine groups and influence the regioselectivity and stereoselectivity of reactions in which the molecule participates.

Structural Considerations:

Conformational Flexibility: The butane (B89635) backbone of the molecule allows for considerable conformational flexibility. The molecule can adopt various conformations, and the energetic landscape of these conformers can be influenced by factors such as solvent and coordination to a metal center. This flexibility is crucial for its ability to act as a chelating ligand.

The combination of two nucleophilic centers within a flexible chain allows this compound to act as a versatile building block and reagent in a wide range of chemical transformations.

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name N,N,N',N'-tetramethylbutane-1,4-diamine nih.gov
Synonyms Tetramethylputrescine, 1,4-Bis(dimethylamino)butane nih.gov
CAS Number 111-51-3 sigmaaldrich.com
Molecular Formula C₈H₂₀N₂ nih.gov
Molar Mass 144.26 g/mol sigmaaldrich.com
Appearance Colorless liquid sigmaaldrich.com
Boiling Point 166-167 °C sigmaaldrich.com
Density 0.792 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.428 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,N',N'-tetramethylbutane-1,4-diamine
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InChI

InChI=1S/C8H20N2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAZEPMQWHPHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059403
Record name N,N,N',N'-Tetramethyltetramethylenediamine
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

111-51-3
Record name N1,N1,N4,N4-Tetramethyl-1,4-butanediamine
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Record name Tetramethyldiaminobutane
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Record name 1,4-Butanediamine, N1,N1,N4,N4-tetramethyl-
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Record name N,N,N',N'-Tetramethyltetramethylenediamine
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Record name N,N,N',N'-tetramethyltetramethylenediamine
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Record name TETRAMETHYLDIAMINOBUTANE
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Innovative Synthetic Methodologies and Derivatization Strategies for N,n,n ,n Tetramethyl 1,4 Butanediamine

Refined Synthetic Routes to High-Purity N,N,N',N'-Tetramethyl-1,4-butanediamine

The production of high-purity this compound is critical for its applications in specialized polymer and chemical synthesis. chemimpex.com Research efforts are concentrated on refining existing methods and exploring novel pathways to maximize yield and minimize impurities.

Optimization of N-Methylation Pathways (e.g., Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines to yield their tertiary amine counterparts. ambeed.com This classic reaction traditionally utilizes excess formaldehyde (B43269) as the methylation agent and formic acid as the reducing agent. wikipedia.org A key advantage of this method is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.org This is because a tertiary amine cannot form the necessary imine or iminium ion intermediate required for the next methylation step. wikipedia.org

The reaction proceeds through two main stages. First, the amine reacts with formaldehyde to form an iminium ion. Second, this intermediate is reduced by formic acid, which acts as a hydride donor, yielding the methylated amine and carbon dioxide. wikipedia.org The irreversibility of the reaction is driven by the loss of carbon dioxide gas. wikipedia.org

Recent research has focused on optimizing this pathway to improve yields and simplify purification. A notable advancement is a simplified version of the Eschweiler-Clarke reaction that demonstrates the reductive potential of formaldehyde alone is sufficient to methylate secondary amines without the need for acidic additives like formic acid. organic-chemistry.org This modified approach is particularly beneficial for substrates with acid-sensitive moieties. organic-chemistry.org Studies have shown that using acetonitrile (B52724) as a solvent and applying higher temperatures can significantly improve reaction yields in this simplified process. organic-chemistry.org

Table 1: Comparison of Classical and Simplified Eschweiler-Clarke Reaction Conditions

Parameter Classical Eschweiler-Clarke Simplified Eschweiler-Clarke
Methylating Agent Formaldehyde Formaldehyde
Reducing Agent Formic Acid Formaldehyde
Catalyst/Additive None (Formic acid is a reactant) None (Acid-free conditions)
Key Advantage Prevents quaternization Tolerates acid-sensitive groups

| Byproduct | Carbon Dioxide | Not specified |

Investigation of Alternative and Sustainable Synthesis Approaches

Beyond traditional methylation, the scientific community is exploring more sustainable and innovative methods for diamine synthesis. A significant area of development is the biochemical synthesis of the precursor, 1,4-butanediamine (also known as putrescine), from renewable resources. google.com This approach utilizes microorganisms with enhanced enzymatic activity to produce 1,4-butanediamine through fermentation. google.comwipo.int Specifically, processes have been developed using microorganisms that have an increased level of ornithine decarboxylase (ODC) activity, which converts ornithine to 1,4-butanediamine. google.comwipo.int This biotransformation allows for the synthesis of the diamine from renewable carbon sources, presenting a greener alternative to conventional chemical routes. google.com

Another strategy gaining traction in chemical manufacturing is the adoption of continuous-flow processes. An efficient continuous-flow system has been reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), a complex diamine. researchgate.net This method, using a micro fixed-bed reactor, drastically reduced reaction time from hours to minutes due to enhanced mass transfer, achieving high purity and yield. researchgate.net Such technologies could be adapted for the production of this compound to improve efficiency and scalability.

Synthesis and Characterization of this compound Analogues and Functionalized Derivatives

The synthesis of analogues and derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. For instance, the synthesis of N,N,N',N'- tetra methyl propionate-1,4-phenylenediamine has been achieved through a Michael addition reaction, starting from 1,4-phenylenediamine and acrylic acid methyl ester. researchgate.net This method yielded a highly symmetric, multi-branched compound, with the structure confirmed by FT-IR, 1H-NMR, and LC-MS. researchgate.net

Research has also been conducted on the synthesis of various substituted 1,4-diaminobutane (B46682) derivatives. google.com These processes often involve the catalytic hydrogenation of a substituted succinic acid dinitrile in the presence of acetic anhydride (B1165640), followed by hydrolysis to yield the final diamine derivative. google.com The characterization of these novel compounds relies on techniques such as NMR spectroscopy and elemental analysis to confirm their structure and purity. google.com The development of such analogues is crucial for creating materials with tailored properties, such as advanced curing agents for epoxy resins. google.com

Table 2: Selected Properties of this compound

Property Value
Molecular Formula C8H20N2 chemdad.com
Molecular Weight 144.26 g/mol chemdad.comchemicalbook.com
Boiling Point 166-167 °C chemdad.comchemicalbook.com
Density 0.792 g/mL at 25 °C chemdad.comchemicalbook.com
Refractive Index n20/D 1.428 chemdad.comchemicalbook.com

| CAS Number | 111-51-3 chemdad.com |

Mechanistic Studies of Reaction Pathways in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The primary pathway, the Eschweiler-Clarke reaction, involves a well-understood mechanism of reductive amination. wikipedia.org

The key steps are:

Imine/Iminium Ion Formation : The initial step is the reaction of the amine with formaldehyde to form a Schiff base (for a primary amine) or directly an iminium cation (for a secondary amine). wikipedia.org

Hydride Transfer : Formic acid then serves as the hydride source. The formate (B1220265) anion transfers a hydride ion to the electrophilic carbon of the iminium ion. organic-chemistry.org

Irreversible Decarboxylation : This hydride transfer is coupled with the release of carbon dioxide from the formic acid, which renders the reduction step irreversible and drives the reaction to completion. wikipedia.org

More recent mechanistic studies on simplified Eschweiler-Clarke variants, which omit formic acid, propose that formaldehyde plays a dual role. It acts as both the source of the methyl group and the reducing agent. organic-chemistry.org The proposed mechanism involves the formation of an iminium cation which is then reduced via a six-membered transition state involving a second molecule of formaldehyde. organic-chemistry.org These mechanistic insights are crucial for developing more efficient and controlled synthetic protocols, particularly for complex molecules or those sensitive to acidic conditions. organic-chemistry.org

N,n,n ,n Tetramethyl 1,4 Butanediamine in Homogeneous and Heterogeneous Catalysis

Organocatalytic Roles of N,N,N',N'-Tetramethyl-1,4-butanediamine

As an organocatalyst, TMBDA functions primarily as a base, leveraging the availability of the lone pair of electrons on its nitrogen atoms to accelerate chemical reactions. gvchem.com

The catalytic activity of tertiary amines is fundamentally linked to their basicity and the steric accessibility of the nitrogen's lone pair electrons. gvchem.com Compounds like TMBDA act as basic catalysts, primarily in reactions requiring proton abstraction. The methyl groups on the nitrogen atoms create steric hindrance, which can modulate the amine's nucleophilicity. This characteristic is advantageous in contexts where the amine is intended to function as a non-nucleophilic base, similar to other hindered amines used in organic synthesis. While its most extensively documented application is in polymer chemistry, its inherent properties make it a functional base for various organic transformations.

The most significant industrial application of TMBDA and related tertiary amines is in the production of polyurethane (PU) foams. gvchem.com In this context, they are crucial for catalyzing and balancing the two primary reactions: the gelling reaction (isocyanate-polyol addition) and the blowing reaction (isocyanate-water addition), which generates carbon dioxide gas for foam expansion. poliuretanos.com.brgoogle.com

Tertiary amine catalysts are classified based on their relative selectivity towards either the gelling or blowing reaction. This selectivity is influenced by the steric environment around the nitrogen atom. poliuretanos.com.br

Gelling Catalysts: These catalysts, such as Triethylenediamine (TEDA), have unhindered nitrogen atoms and strongly promote the reaction between the polyol and isocyanate. poliuretanos.com.br

Blowing Catalysts: These catalysts often possess ether linkages, like bis(2-dimethylaminoethyl)ether (BDMAEE), which are believed to chelate water molecules, thereby selectively accelerating the blowing reaction. poliuretanos.com.br

This compound, with its flexible alkyl chain, often provides a balance between the gelling and blowing reactions, making it a versatile component in foam formulations. poliuretanos.com.br The choice of catalyst is critical for controlling the foam's cure time, density, cell structure, and physical properties. gvchem.comtosoh.co.jp

Interactive Table: Comparison of Common Amine Catalysts in Polyurethane Formation

Catalyst NameAbbreviationPrimary FunctionKey Structural Feature
TriethylenediamineTEDAStrong GellingUnhindered, bicyclic structure poliuretanos.com.br
N,N-DimethylcyclohexylamineDMCHAStrong GellingSterically hindered, strong base poliuretanos.com.br
bis(2-Dimethylaminoethyl)etherBDMAEEStrong BlowingEther linkage, chelation of water poliuretanos.com.br
N,N,N',N',N''-PentamethyldiethylenetriaminePMDETAStrong BlowingMultiple nitrogen atoms for chelation poliuretanos.com.br
N,N,N',N'-TetramethylethylenediamineTMEDABalancedShort, flexible diamine poliuretanos.com.br
This compoundTMBDABalancedFlexible four-carbon diamine

The mechanism by which tertiary amines catalyze urethane (B1682113) formation has been the subject of extensive study, with two primary theories predominating. poliuretanos.com.brrsc.org Both mechanisms rely on the nucleophilic character of the amine's nitrogen atom.

Isocyanate-Activation Mechanism (Baker's Mechanism): The first proposed mechanism involves the tertiary amine forming an activated complex with the isocyanate group. This complexation increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (gelling) or water (blowing). poliuretanos.com.br

Alcohol/Water-Activation Mechanism (Farkas's Mechanism): A more widely accepted mechanism suggests that the amine first forms a hydrogen-bonded complex with the hydroxyl group of the polyol or with a water molecule. poliuretanos.com.brresearchgate.net This interaction increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate. rsc.orgrsc.org For the blowing reaction specifically, catalysts with multiple nitrogen or oxygen centers, such as PMDETA, are thought to be highly effective because they can chelate water, positioning it for a more efficient reaction. poliuretanos.com.br

The catalytic efficiency is governed by the amine's basicity and steric factors. Higher basicity generally leads to higher catalytic activity, while increased steric hindrance around the nitrogen can decrease it. gvchem.com

Interactive Table: Mechanistic Theories of Amine Catalysis in Urethane Formation

MechanismProposing Scientist(s)Key StepRole of Amine Catalyst
Isocyanate ActivationBakerFormation of an amine-isocyanate complex poliuretanos.com.brIncreases electrophilicity of isocyanate
Alcohol/Water ActivationFarkasFormation of an amine-alcohol/water hydrogen-bonded complex poliuretanos.com.brresearchgate.netIncreases nucleophilicity of alcohol/water

This compound as a Ligand in Transition Metal Catalysis

Beyond its role as an organocatalyst, TMBDA can function as a bidentate chelating ligand, coordinating with metal centers to form catalytically active complexes.

This compound acts as a classic bidentate 'N,N' chelating ligand. The two tertiary amine groups can donate their lone pairs of electrons to a single metal center, forming a stable seven-membered metallacyclic ring. This chelating effect enhances the stability of the resulting complex compared to coordination with monodentate amine ligands.

The synthesis of such complexes typically involves reacting a metal salt or a precursor complex with TMBDA in an appropriate solvent. The closely related and well-studied N,N,N',N'-tetramethylethanediamine (TMEDA), which forms a five-membered chelate ring, is commonly used in organolithium chemistry to break down lithium aggregates and form soluble, reactive complexes. researchgate.netnih.gov For instance, TMEDA readily forms crystalline complexes with species like lithium aluminum hydride. rsc.org By analogy, TMBDA is expected to form stable complexes with a wide range of transition metals and main group elements, with the larger "bite angle" and greater flexibility of the seven-membered ring influencing the geometry and reactivity of the metal center. More complex ligands based on the 1,4-butanediamine scaffold have also been synthesized, demonstrating the versatility of this backbone in coordination chemistry. nih.gov

Interactive Table: Comparison of TMEDA and TMBDA as Chelating Ligands

LigandAbbreviationChemical FormulaChelate Ring SizeKey Features
N,N,N',N'-TetramethylethanediamineTMEDA(CH₃)₂N(CH₂)₂N(CH₃)₂5-memberedForms highly stable, rigid complexes; extensively used in organolithium chemistry. nih.gov
This compoundTMBDA(CH₃)₂N(CH₂)₄N(CH₃)₂7-memberedForms more flexible complexes with a larger bite angle. sigmaaldrich.com

In transition metal-catalyzed reactions, such as the widely used Suzuki-Miyaura cross-coupling, the choice of ligand is paramount for achieving high activity and selectivity. nih.gov While sophisticated phosphine, N-heterocyclic carbene (NHC), and pyridine-oxazoline (pyrox) ligands often provide the best performance by fine-tuning the electronic and steric properties of the palladium catalyst, simple amine ligands can also play a role. nih.govrsc.org

Complexes featuring simple, saturated amine ligands like TMBDA are not typically employed as the primary, high-performance catalysts for challenging cross-coupling reactions. This is because ligands like biaryl monophosphines offer superior capabilities to promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov However, TMBDA can function as a crucial basic additive in the reaction mixture, facilitating the transmetalation step by activating the organoboron species. Its ability to coordinate to the metal center, even transiently, can also influence the stability and reactivity of catalytic intermediates. Therefore, while not a designer ligand for high-turnover cross-coupling, TMBDA can be an important component in certain organometallic catalytic systems.

Active Site Characterization in this compound-Metal Catalysts

The characterization of active sites is crucial for understanding the mechanism of a catalyst and for the rational design of more efficient catalysts. In metal catalysts where this compound acts as a ligand, the coordination of the diamine to the metal center significantly influences the electronic and steric environment of the active site.

While extensive research has been conducted on analogous diamine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA), specific and detailed studies characterizing the active sites of metal complexes with this compound are limited in publicly available literature. The longer, more flexible butane (B89635) spacer in this compound compared to the ethylene (B1197577) spacer in TMEDA can lead to different chelation modes and coordination geometries, which in turn would uniquely define the nature of the catalytic active site. Advanced spectroscopic and computational studies would be required to fully elucidate the structure-activity relationships in these specific catalytic systems.

This compound-Functionalized Materials in Catalysis

The immobilization of homogeneous catalysts onto solid supports or the incorporation of functional molecules into materials like Metal-Organic Frameworks (MOFs) are key strategies in heterogeneous catalysis. Functionalization with this compound can introduce basic sites, enhance metal-support interactions, and create well-defined catalytic centers.

Metal-Organic Framework (MOF) Based Peroxidase-like Activity

Metal-Organic Frameworks (MOFs) have gained significant attention as enzyme mimics, including for peroxidase-like activity, due to their high surface area, tunable porosity, and well-defined active sites. The functionalization of MOFs with specific organic ligands can enhance their catalytic performance.

Currently, there is a lack of specific research in the accessible scientific literature detailing the use of this compound as a linker or a post-synthetically grafted molecule to induce or enhance peroxidase-like activity in MOFs. Research in this area has predominantly focused on other nitrogen-containing ligands or porphyrin-based linkers to mimic the active site of natural peroxidase enzymes. The potential of the dual amine functionality of this compound to coordinate with metal nodes within a MOF structure and facilitate redox reactions characteristic of peroxidases remains an area for future exploration.

Supported this compound Systems for Enhanced Reactivity

Supporting organometallic complexes or functional groups onto solid materials like silica (B1680970) or carbon can improve catalyst stability, recyclability, and in some cases, reactivity. The properties of this compound make it a candidate for such applications.

Detailed studies on supported catalytic systems where this compound is explicitly used as a ligand to enhance reactivity are not widely available in the current body of scientific literature. While the principle of using amine-functionalized supports to anchor metal species or to create basic catalytic sites is well-established, specific examples and performance data for systems employing this compound are needed to fully assess its impact on catalytic enhancement. Future research could focus on grafting this diamine onto supports and studying the resulting material's catalytic activity in various organic transformations.

Coordination Chemistry and Metal Organic Frameworks Mofs Featuring N,n,n ,n Tetramethyl 1,4 Butanediamine

Complexation Behavior of N,N,N',N'-Tetramethyl-1,4-butanediamine with Metal Ions

The coordination of this compound to metal centers is primarily dictated by the interplay of its flexible nature and the steric hindrance imparted by the methyl groups on the nitrogen atoms. As a bidentate ligand, it can chelate to a single metal center, forming a seven-membered ring, or bridge between two different metal centers. The flexible butane (B89635) chain allows for a range of coordination angles and distances, making it an adaptable component in the construction of coordination complexes.

While specific crystal structures of metal complexes solely with this compound as a ligand are not extensively documented in publicly available research, the structural characteristics can be inferred from related systems. For instance, the shorter-chain analogue, N,N,N',N'-tetramethylethylenediamine (TMEDA), is a well-studied ligand in organometallic and coordination chemistry. nih.gov In its complexes, TMEDA typically forms a five-membered chelate ring with the metal ion. The antiperiplanar conformation of the diamine is often observed in the solid state. nih.gov

For this compound, the longer butane chain would lead to a larger, more flexible seven-membered chelate ring. The conformation of this ring would be highly dependent on the coordination preferences of the metal ion and the presence of other ligands in the coordination sphere. It is anticipated that the ligand could adopt various conformations, from extended to more compact, folded arrangements to accommodate the geometric requirements of the metal center.

Table 1: Postulated Structural Data for a Hypothetical Metal Complex with this compound
ParameterExpected Value/RangeInfluencing Factors
Metal-Nitrogen Bond Length2.0 - 2.3 ÅNature of the metal ion, its oxidation state, and coordination number.
N-Metal-N Bite Angle85° - 100°Flexibility of the butane chain and steric repulsion between methyl groups.
Butane Chain ConformationGauche or AntiCrystal packing forces and coordination geometry of the metal.

The chelation of this compound to a metal ion is a thermodynamically favorable process due to the chelate effect. The formation of a seven-membered ring, while less common than five- or six-membered rings, is well-established in coordination chemistry. The flexibility of the butane backbone allows the ligand to adapt to the preferred coordination geometry of the metal ion, be it tetrahedral, square planar, or octahedral.

However, the four methyl groups on each nitrogen atom introduce significant steric bulk. This steric hindrance can influence the coordination number of the metal center, potentially preventing the coordination of other bulky ligands. nih.gov It can also affect the kinetic stability of the resulting complex. In some cases, severe steric hindrance can lead to distortions from ideal coordination geometries. nih.gov For instance, in complexes with a high coordination number, the methyl groups may clash with other ligands, leading to elongated bond lengths or distorted bond angles.

Integration of this compound in MOF Architectures

The use of flexible ligands is a known strategy for constructing dynamic or "soft" metal-organic frameworks that can respond to external stimuli. rsc.orgnih.gov While this compound is not a typical building block for the main framework of MOFs due to its lack of multiple coordination sites in a rigid orientation, it holds potential as a modifying agent or a template in MOF synthesis.

The incorporation of this compound into MOF architectures could be achieved through several synthetic routes. One approach is post-synthetic modification, where the amine groups of the ligand are used to functionalize the internal pores of a pre-existing MOF. nih.gov This could be achieved by grafting the diamine onto open metal sites or by reacting it with functional groups present on the organic linkers of the MOF.

Another strategy involves using the diamine as a structure-directing agent or template during the solvothermal synthesis of the MOF. In this role, the molecule would occupy the pores of the forming framework and influence the final topology. Upon removal, it would leave behind a porous structure with specific pore dimensions and chemical environment. The flexibility and steric profile of this compound would be critical in dictating the templating effect.

The introduction of this compound into the pores of a MOF can significantly alter the local chemical environment. The tertiary amine groups are basic in nature and can act as sites for specific interactions with guest molecules, such as acidic gases like CO2. This functionalization can enhance the adsorption capacity and selectivity of the MOF for certain applications. nih.gov

Applications of N,n,n ,n Tetramethyl 1,4 Butanediamine in Polymer Science and Advanced Materials

N,N,N',N'-Tetramethyl-1,4-butanediamine as a Monomer and Building Block in Polymer Synthesis

The role of this compound as a monomer is highly specific and is dictated by the nature of its tertiary amine functional groups.

In typical polycondensation reactions to form polymers like polyamides and polyimides, the monomers must possess reactive functional groups that can form amide or imide linkages. For diamine monomers, this requires primary or secondary amine groups (-NH2 or -NHR) that have active hydrogen atoms to be eliminated during the reaction.

This compound is a tertiary diamine, meaning all hydrogen atoms on its nitrogen centers have been replaced by methyl groups. Consequently, it lacks the necessary N-H protons to participate as a monomer in conventional polycondensation with dicarboxylic acids or dianhydrides to form polyamides or polyimides. nih.govvt.eduosti.govresearchgate.net

However, tertiary amines like this compound can play a catalytic role in these reactions. For instance, in the two-step synthesis of polyimides, a tertiary amine is often used in conjunction with an aliphatic anhydride (B1165640) like acetic anhydride to facilitate the chemical imidization (ring-closure) of the poly(amic acid) precursor at lower temperatures. vt.edunih.gov

A distinct class of polymers where this compound does act as a monomeric building block is in the synthesis of ionene polymers . These are polycationic polymers characterized by having quaternary ammonium (B1175870) centers within the polymer backbone. They are typically synthesized via the Menschutkin reaction, a type of polyaddition, between a tertiary diamine and a dihalide. In this reaction, the lone pair of electrons on the nitrogen atoms of this compound attacks the electrophilic carbon of the dihalide, leading to quaternization and chain extension without the elimination of any small molecules.

Table 1: Role of this compound in Different Polymerization Reactions

Polymerization Type Role of this compound Reaction Partners Resulting Polymer Type
Polyamide Polycondensation Not a direct monomer; potential catalyst Primary/Secondary Diamines + Dicarboxylic Acids Polyamide
Polyimide Polycondensation Not a direct monomer; catalyst for imidization Primary Diamines + Dianhydrides Polyimide

| Ionene Synthesis (Polyaddition) | Monomer / Building Block | Dihalides (e.g., dibromobutane) | Polycationic Polymer (Ionene) |

Direct integration of this compound into polyamide or polyimide backbones via standard synthesis is not feasible due to its chemical structure. core.ac.ukrsc.orgnih.gov The synthesis of these functional polymers requires diamines with primary or secondary amine functionalities. Research into novel polyamides and polyimides focuses on modifying the structure of these primary/secondary diamine monomers or the diacid/dianhydride monomers to achieve desired properties. nih.govresearchgate.net

While the compound itself is not integrated into the backbone, its role as a catalyst in polyimide synthesis is crucial for producing high-performance films and materials under milder conditions than thermal imidization. vt.edu

This compound in Advanced Materials Development

One of the most significant industrial applications of this compound is as a catalyst in the production of thermosetting polymers, such as polyurethanes and epoxy resins. threebond.co.jpwhamine.com In these roles, it is not part of the final polymer structure but is critical for controlling the curing reactions that form the cross-linked polymer network.

In the production of polyurethane foams , tertiary amine catalysts are essential for balancing the two primary reactions: the gelling reaction (isocyanate + polyol) and the blowing reaction (isocyanate + water). whamine.comamericanchemistry.com N,N,N',N'-tetramethylalkylene diamines are a known class of aliphatic amine catalysts used for this purpose. whamine.com The choice of catalyst influences the rate of foam rise, cure time, and the final physical properties of the foam.

In epoxy resin systems, tertiary amines can act as curing agents or, more commonly, as accelerators for other curing agents (like anhydrides or polyamines). threebond.co.jp They function by opening the epoxide ring, initiating an anionic polymerization of the epoxy groups. This catalytic curing is crucial for applications requiring rapid processing or curing at ambient temperatures. Its isomer, N,N,N',N'-Tetramethyl-1,3-butanediamine, is noted for its use as a catalyst for both polyurethane foams and epoxy resins. haz-map.com An example of an advanced material using a related system is a low-density, high-strength buoyancy material prepared from an N,N,N′,N′-tetraepoxypropyl-4,4′-diaminodiphenylmethane epoxy resin, where the curing process is paramount to achieving the desired properties. mdpi.com

Functional Additive in Adhesives, Sealants, Coatings, and Inks

The catalytic properties of this compound in epoxy and polyurethane systems directly translate to its use as a functional additive in adhesives, sealants, and coatings. chemimpex.comwhamine.com Epoxy resins are foundational to many high-performance adhesives and sealants due to their excellent adhesion to a wide variety of substrates, high chemical resistance, and durability. specialchem.comspecialchem.com By catalyzing the curing reaction, the diamine ensures the development of these final properties.

A chemical supplier specifically notes that N,N,N',N'-Tetramethyl-1,4-diaminobutane is incorporated into high-performance adhesive and sealant formulations to confer superior bonding strength and resistance to environmental factors. chemimpex.com Its role extends to coatings, where it contributes to the formation of durable, cross-linked polymer matrices. chemimpex.com In polyurethane systems, which are also used for adhesives and sealants, aliphatic amine catalysts like N,N,N',N'-tetramethylalkylene diamines are employed to control and balance the gelling and foaming reactions. whamine.comamericanchemistry.com

CO2-Switchable Additives in Responsive Materials

This compound is a candidate for creating "smart" or responsive materials, particularly those that react to the presence of carbon dioxide. The tertiary amine functionality is key to this behavior. rsc.orgresearchgate.net When CO2 is bubbled through an aqueous solution containing a tertiary amine, it forms carbonic acid, which then protonates the amine. This reversible reaction can dramatically alter the molecule's properties, such as its charge and hydrophilicity.

This principle is the basis for CO2-switchable materials:

Switchable Surfactants and Viscosity: Research on the closely related N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) demonstrated the creation of a CO2-switchable viscoelastic fluid. nih.gov In an aqueous solution with sodium dodecyl sulfate (B86663) (SDS), the TMPDA is protonated by CO2, forming a quaternary ammonium species that acts as a bridging "pseudogemini" surfactant, leading to the formation of highly viscous wormlike micelles. nih.gov Upon removing the CO2 (e.g., by bubbling nitrogen through the solution), the amine is deprotonated, and the mixture reverts to a low-viscosity state. nih.gov This reversible transition is a hallmark of CO2-switchable systems.

Switchable Polymers for Coatings: CO2-switchable polymers are being developed for zero-VOC (Volatile Organic Compound) coating applications. rsc.orgresearchgate.net A normally water-insoluble polymer containing tertiary amine groups can be dissolved in carbonated water. rsc.orgresearchgate.net After the solution is applied to a surface, the water and CO2 evaporate, the polymer deprotonates and becomes water-insoluble again, forming a high-performance film without the need for organic solvents. rsc.orgresearchgate.net

CO2 Capture: The fundamental reaction is also central to CO2 capture technologies. researchgate.netrsc.org Studies on various diamines explore their reaction kinetics and capacity for absorbing CO2 from flue gas or the atmosphere. rsc.orgnih.gov Materials functionalized with diamines can exhibit high CO2 adsorption capacities that are reversible with changes in temperature or pressure. rsc.org

Table 2: CO2 Capture Performance of Amine-Functionalized Materials

Material CO2 Capacity (mmol/g) Conditions Source
en-Mg₂(dobpdc) 3.62 0.15 bar, 25°C (Flue Gas) rsc.org
en-Mg₂(dobpdc) 2.83 0.39 mbar, 25°C (Air) rsc.org

Functionalization of Adsorbent Resins (e.g., for Metal Ion Adsorption)

Amine-functionalized resins are a significant class of materials used for environmental remediation, specifically for the removal of heavy metal ions from aqueous solutions. nih.govroyalsocietypublishing.orgrsc.org The lone pair of electrons on the nitrogen atoms in amine groups can form coordinate bonds with dissolved metal cations, effectively sequestering them from the water. royalsocietypublishing.org While specific studies functionalizing resins with this compound were not prominent in the searched literature, the principles of using other amines are well-established and applicable.

The process typically involves grafting or chemically bonding amine-containing molecules onto a solid support, such as a polystyrene or cellulose-based resin. royalsocietypublishing.orgrsc.org The resulting material acts as a chelating resin with a high density of adsorption sites. nih.govroyalsocietypublishing.org The effectiveness of these resins is often dependent on the pH of the solution, as low pH can lead to protonation of the amine groups, creating electrostatic repulsion that hinders the uptake of positively charged metal ions. nih.gov

Table 3: Examples of Amine-Functionalized Adsorbent Resins for Heavy Metal Removal

Functionalizing Amine Support Material Target Ion(s) Max. Adsorption Capacity (mg/g) Source(s)
Triethylenetetramine (TETA) Porous Polymer Gel Pb²⁺ 1211 nih.gov
Polyethylenimine (PEI) Microcrystalline Cellulose Pb²⁺ 357.1 rsc.org
Polyethylenimine (PEI) Microcrystalline Cellulose Cd²⁺ 217.3 rsc.org
Diethylenetriamine (DETA) Polystyrene Resin As(V) 5.25 mmol/g royalsocietypublishing.org

Role in Nanofluid Formulations

The direct application of this compound in nanofluid formulations is not extensively detailed in the available research. However, its chemical nature suggests a potential role as a stabilizing agent for nanoparticles, which are the core component of nanofluids. Amines and their derivatives are often used as ligands that bind to the surface of nanoparticles, preventing them from aggregating and ensuring a stable dispersion within the base fluid. researchgate.netnih.gov

The two nitrogen atoms in this compound could act as bidentate ligands, coordinating to the surface of metallic or metal oxide nanoparticles. This surface functionalization is critical for the long-term stability and performance of nanofluids. For instance, amine functional groups are noted for their utility in sensor applications that employ quantum dot (QD) nanoparticles because they can react with various surface groups. researchgate.net Furthermore, studies on gold nanoparticles have investigated the use of quaternary ammonium-terminated ligands to form self-assembled monolayers on the particle surface, controlling ligand density and headgroup mobility, which are crucial factors for nanoparticle stability and function. nih.gov

Mechanistic and Kinetic Investigations of N,n,n ,n Tetramethyl 1,4 Butanediamine Reactivity

Detailed Reaction Pathways and Intermediates involving N,N,N',N'-Tetramethyl-1,4-butanediamine

This compound's reactivity is primarily dictated by the two tertiary amine functionalities and the flexible butane (B89635) backbone. This structure allows it to act as a bidentate chelating ligand, a base, and a potential reactant in various chemical transformations.

As a Chelating Ligand in Organometallic Reactions:

One of the most significant roles of TMBD is expected to be in the complexation of metal ions, particularly alkali metals like lithium. In reactions involving organolithium reagents (e.g., n-butyllithium), TMBD can form stable chelate complexes. This chelation deaggregates the typically polymeric or oligomeric organolithium species into more reactive monomeric or dimeric forms.

Reaction Pathway: The lone pairs on the nitrogen atoms of TMBD coordinate to the lithium ion. The flexible four-carbon chain allows the molecule to adopt a conformation that facilitates the formation of a stable five- or six-membered chelate ring with the metal center. This sequestration of the lithium cation increases the carbanionic character of the organic moiety, thereby enhancing its nucleophilicity and basicity.

Intermediates: The primary intermediates in these reactions are TMBD-ligated organolithium monomers or dimers. For example, in a deprotonation reaction, the active species would be a complex of the type [RLi·TMBD]. The structure of this intermediate is crucial in directing the stereochemical outcome and influencing the rate of the reaction.

In Deprotonation and Lithiation Reactions:

The enhanced basicity of the organolithium reagent, when complexed with TMBD, facilitates the deprotonation of weakly acidic protons. This is particularly useful in the ortho-lithiation of aromatic compounds, where a directed metalation group (DMG) on the aromatic ring can first coordinate the [Li·TMBD]⁺ unit, positioning the base for regioselective proton abstraction.

Postulated Intermediates in ortho-Lithiation:

Initial coordination complex between the DMG, the lithium ion, and TMBD.

A transition state involving the abstraction of the ortho-proton by the carbanionic part of the organolithium reagent.

The resulting ortho-lithiated aromatic species stabilized by chelation with the [Li·TMBD]⁺ counterion.

Kinetic Studies of this compound-Mediated Reactions

Quantitative kinetic data specifically for reactions mediated by this compound are scarce in the literature. However, based on studies of similar systems involving TMEDA, several kinetic aspects can be inferred.

Table 1: Postulated Kinetic Parameters Influencing TMBD-Mediated Reactions

ParameterInfluence on Reaction RateExpected Trend
TMBD Concentration Can increase the rate by deaggregating the organometallic reagent. At higher concentrations, it might lead to saturation kinetics or the formation of less reactive, higher-order complexes.Rate increases initially, then plateaus or decreases.
Substrate Steric Hindrance Increased steric bulk around the reaction center will decrease the rate of reaction due to hindered approach of the TMBD-ligated reagent.Rate decreases with increasing steric bulk.
Temperature Reaction rates will generally increase with temperature, following the Arrhenius equation.Rate increases with temperature.
Solvent The polarity and coordinating ability of the solvent can significantly impact the kinetics (see section 6.3).Varies depending on the solvent.

It is important to note that the longer and more flexible butane backbone of TMBD compared to the ethylene (B1197577) backbone of TMEDA might lead to differences in the stability and reactivity of the corresponding metal complexes, which would be reflected in the kinetic parameters.

Influence of Solvent and Reaction Environment on this compound Reactivity

The choice of solvent is critical in reactions where this compound is used as a reagent or ligand. The solvent's properties can influence the solubility of reactants, the aggregation state of organometallic species, and the stability of intermediates and transition states.

Effect of Solvent Polarity:

Non-polar, non-coordinating solvents (e.g., hexane, toluene): In such solvents, the chelating effect of TMBD is most pronounced. It acts as the primary solvating agent for the metal cation, leading to a significant increase in the reactivity of the associated anion.

Polar aprotic solvents (e.g., tetrahydrofuran (B95107) (THF), diethyl ether): These solvents can themselves coordinate to the metal center. This can lead to a competition between the solvent and TMBD for coordination sites. In some cases, a mixed-solvated species may form, which can have different reactivity compared to the complex with TMBD alone. The presence of a coordinating solvent might diminish the relative rate enhancement provided by TMBD.

Polar protic solvents (e.g., alcohols): These solvents are generally incompatible with the strong bases and nucleophiles (like organolithiums) that are often used in conjunction with TMBD, as they would be rapidly deprotonated.

Table 2: Expected Influence of Solvent Type on TMBD-Mediated Lithiation

Solvent TypeDielectric Constant (ε)Expected Effect on ReactivityRationale
HexaneLowHighTMBD is the primary solvating agent, leading to highly reactive, poorly solvated anions.
TolueneLowHighSimilar to hexane, but aromaticity may offer weak π-interactions.
Diethyl EtherMediumModerate to HighCompetes with TMBD for lithium coordination, potentially moderating reactivity.
Tetrahydrofuran (THF)MediumModerateStronger coordination than diethyl ether, may lead to solvent-separated ion pairs and reduced reactivity compared to non-coordinating solvents.

Advanced Spectroscopic and Analytical Characterization for N,n,n ,n Tetramethyl 1,4 Butanediamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N,N,N',N'-tetramethyl-1,4-butanediamine. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

In a typical ¹H NMR spectrum of this compound recorded in a solvent like deuterochloroform (CDCl₃), the molecule's symmetry influences the observed signals. chemicalbook.com The twelve protons of the four equivalent N-methyl groups give rise to a sharp singlet, while the two sets of methylene (B1212753) protons in the butane (B89635) backbone appear as distinct multiplets. chemicalbook.com The protons closer to the electron-withdrawing nitrogen atoms (α-CH₂) are typically shifted downfield compared to the more central methylene protons (β-CH₂).

A representative ¹H NMR data set in CDCl₃ is provided below:

Assignment Chemical Shift (ppm) Multiplicity
N(CH₃)₂ ~2.21 Singlet
N-CH₂- ~2.26 Multiplet
-CH₂-CH₂- ~1.48 Multiplet

Data sourced from publicly available spectra. chemicalbook.comnih.gov

Similarly, ¹³C NMR spectroscopy complements the proton data by providing shifts for each unique carbon atom in the structure.

The chemical shifts observed in NMR are not static; they can be significantly influenced by the surrounding solvent. thieme-connect.de This phenomenon, known as the solvent effect, arises from intermolecular interactions between the solute (this compound) and the solvent molecules, such as hydrogen bonding, and solvent polarity. dtic.milosu.edu

For this compound, changing the NMR solvent from a non-polar one like benzene-d₆ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can induce noticeable changes in chemical shifts. The lone pairs on the nitrogen atoms can interact with solvent molecules, altering the electron density around the nearby protons and carbons. pitt.edu For instance, in polar solvents, the chemical shifts of the α-methylene protons are expected to shift downfield due to enhanced polarization of the C-N bond and potential hydrogen bonding interactions. thieme-connect.de Systematically studying these shifts across a range of solvents can provide insights into the solute-solvent interactions and the electronic nature of the molecule. illinois.edu

The flexible butane chain of this compound allows it to adopt various conformations in solution. NMR techniques, particularly two-dimensional methods like Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for studying these conformational preferences. NOESY experiments can detect through-space interactions between protons that are close to each other, typically within 5 Å.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is an essential analytical tool for determining the molecular weight and fragmentation pattern of this compound, which is vital for its identification and for monitoring chemical reactions where it is a reactant or product. purdue.edu

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.26 g/mol ). nih.govnist.gov The most prominent peak in the mass spectrum, known as the base peak, typically results from the alpha-cleavage of a C-C bond adjacent to the nitrogen atom. This cleavage is a favorable fragmentation pathway for amines, leading to the formation of a stable iminium ion. For this compound, the base peak is commonly observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

Key Fragments in the Electron Ionization Mass Spectrum of this compound:

m/z Relative Intensity (%) Proposed Fragment
144 8.9 [M]⁺ (Molecular Ion)
129 4.6 [M - CH₃]⁺
98 5.6 [M - N(CH₃)₂]⁺
84 9.6 [M - C₂H₄N(CH₃)₂]⁺
71 17.2 [C₄H₉N]⁺
58 100.0 [CH₂=N(CH₃)₂]⁺ (Base Peak)

Data adapted from NIST Mass Spectrometry Data Center. nist.gov

This technique is invaluable for confirming the successful synthesis of the compound or for identifying it as a component in complex mixtures.

X-ray Diffraction Techniques for Solid-State Structures of this compound Derivatives and Complexes

X-ray diffraction (XRD) on single crystals provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While the parent compound is a liquid at room temperature, its derivatives or coordination complexes can often be crystallized. chemdad.comchemicalbook.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. chemicalbook.com These techniques are excellent for identifying functional groups and studying intermolecular interactions. The spectrum of this compound is characterized by vibrations of its C-H, C-N, and C-C bonds.

Characteristic Vibrational Frequencies:

C-H stretching: Strong bands are observed in the 2750-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene groups.

C-H bending: Bending vibrations for the CH₃ and CH₂ groups appear in the 1350-1470 cm⁻¹ range.

C-N stretching: These vibrations are typically found in the 1000-1250 cm⁻¹ region and are characteristic of the tertiary amine groups. nist.gov

C-C stretching: Skeletal vibrations of the butane backbone occur in the 800-1200 cm⁻¹ range.

Raman spectroscopy provides complementary information. chemicalbook.com Because of the molecule's symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. Comparing the IR and Raman spectra can thus provide a more complete picture of the molecule's vibrational framework. osti.gov

Chromatographic Methods for Purity Assessment and Reaction Mixture Component Separation

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for analyzing this compound. sigmaaldrich.com Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for both quantification and identification of the compound in a mixture. The choice of the stationary phase is critical for achieving good separation from other components.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for the analysis of non-volatile derivatives or metal complexes of the diamine. Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be a common approach. Detection is typically achieved using a UV detector if the analyte or its derivatives contain a chromophore, or an evaporative light scattering detector (ELSD) for analytes without a UV chromophore.

These methods are routinely used in quality control to ensure the compound meets a specified purity level (e.g., 98%) before its use in further applications. sigmaaldrich.com

Computational and Theoretical Chemistry Studies of N,n,n ,n Tetramethyl 1,4 Butanediamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and a host of other characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating properties like basicity, which is a key characteristic of amines. The gas-phase basicity (GB) refers to the negative of the Gibbs free energy change for the protonation reaction in the gas phase, while the proton affinity (PA) is the negative of the enthalpy change for the same reaction.

While specific DFT studies calculating the basicity of N,N,N',N'-tetramethyl-1,4-butanediamine are not extensively documented in the literature, comprehensive DFT studies on other α,ω-alkanediamines have been performed. nih.gov For instance, calculations at the B3LYP/6-311+G** level of theory have been used to compute the gas-phase basicities for a series of 19 diamino bases, showing good agreement with experimental results. nih.govresearchgate.net Such a methodology could be directly applied to this compound to theoretically validate its known experimental basicity. The experimentally determined gas-phase basicity and proton affinity for this compound provide a benchmark for such theoretical calculations. rti.org

The key factors influencing the basicity of diamines include the intrinsic basicity of the amino groups, the stabilizing effect of intramolecular hydrogen bonds in the protonated form, and any molecular strain. nih.gov DFT calculations are also employed to determine interaction energies, such as those involved in the formation of proton-bound amine dimers, which are critical for understanding intermolecular forces. acs.org

Experimental Basicity and Proton Affinity of this compound
PropertyValueUnitsSource
Proton Affinity (PAff)1046.30kJ/molNIST researchgate.netrti.org
Gas Basicity (BasG)992.70kJ/molNIST researchgate.netrti.org

Semiempirical quantum chemistry methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.org These methods simplify Hartree-Fock calculations by omitting certain complex integrals and using parameters derived from experimental or high-level computational data. wikipedia.org They are particularly useful for exploring the potential energy surfaces of large molecules and their complexes.

These methods can be applied to study the formation of ground-state complexes between this compound and other molecules. For example, a semiempirical (AM1) approach has been used in the conformational analysis of other unprotonated and protonated 1,3-diamines to evaluate their relative basicity and structure. rti.org Such studies can elucidate the geometry, interaction energy, and electronic properties of the complex, providing insights into the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the assembly.

The flexible butane (B89635) backbone of this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. The collection of all possible conformations and the energy barriers between them constitutes the molecule's energy landscape. nih.govresearchgate.net

Illustrative Conformational Energy Data for a Flexible Diamine
ConformerDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Method
Anti~180°0.00DFT/B3LYP
Gauche~60°0.95DFT/B3LYP
Eclipsed (Transition State)~0°5.50DFT/B3LYP
Note: This table is for illustrative purposes to show typical data from a conformational analysis and does not represent actual calculated values for this compound.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations compute the evolution of a system of atoms and molecules over time, providing a detailed picture of their dynamic behavior. sigmaaldrich.comyoutube.com By solving Newton's equations of motion for a system, MD can be used to study how this compound behaves in different environments, such as in aqueous solution or interacting with a surface.

An MD simulation requires a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. For simulations in water, a suitable water model (e.g., SPC/E, TIP3P, or polarizable models like AMOEBA) is crucial. researchgate.netyoutube.com The simulation would track the trajectory of each atom, allowing for the calculation of structural and dynamic properties. nih.gov Key analyses would include:

Radial Distribution Functions (RDFs): To understand the solvation structure, for example, the arrangement of water molecules around the amine's nitrogen atoms.

Mean Square Displacement (MSD): To calculate the self-diffusion coefficient of the molecule in the solvent.

Conformational Dynamics: To observe the transitions between different conformations of the flexible butane chain in solution. nih.gov

Cheminformatics and Machine Learning Approaches for Predicting this compound Behavior

Cheminformatics and machine learning (ML) are transforming the prediction of molecular properties. mdpi.comstam-journal.org These approaches use statistical models to learn relationships between chemical structure and a specific property or activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prime examples. wikipedia.org

To predict the behavior of this compound, one would first generate a set of numerical descriptors that encode its structural, physicochemical, and electronic features. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum-chemical descriptors: Such as orbital energies (HOMO/LUMO) or partial atomic charges.

Emerging Research Frontiers and Future Perspectives for N,n,n ,n Tetramethyl 1,4 Butanediamine

N,N,N',N'-Tetramethyl-1,4-butanediamine in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, has found a valuable component in this compound. Its flexible backbone and the presence of two tertiary amine groups make it an interesting candidate as a guest molecule in host-guest complexes and as a building block or template in the formation of larger supramolecular assemblies.

The ability of diamines to act as templates or structure-directing agents (SDAs) in the synthesis of porous materials like zeolites is a significant area of research. While numerous organic SDAs have been explored for zeolite synthesis, the specific use of this compound is an area of growing interest. Zeolites synthesized with diquaternary ammonium (B1175870) ions, which are structurally related to this compound, have shown unique properties. The flexibility and charge distribution of these diamine-based templates can influence the pore size and framework topology of the resulting zeolites, leading to materials with tailored catalytic and adsorption properties.

Furthermore, the interaction of diamines with macrocyclic hosts such as cucurbiturils is a key aspect of host-guest chemistry. These interactions are driven by various non-covalent forces, including hydrogen bonding and ion-dipole interactions. While direct studies on this compound with cucurbiturils are emerging, research on analogous systems provides valuable insights. For instance, studies on the complexation of other diamines within cucurbituril (B1219460) cavities reveal the potential for this compound to form stable inclusion complexes, which could be utilized in areas such as drug delivery and molecular sensing. The crystal structure of related diamines, such as N,N,N′,N′-tetramethylethanediamine, has been analyzed to understand their conformational preferences, which is crucial for predicting their behavior in host-guest systems. nih.gov

Host MoleculeGuest MoleculeKey InteractionsPotential Application
Zeolite FrameworkThis compound (as SDA)Electrostatic, van der WaalsCatalysis, Adsorption
Cucurbit[n]urilsThis compoundIon-dipole, Hydrogen bondingDrug delivery, Sensing

Sustainable Chemistry and Green Synthetic Routes Utilizing this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound is no exception. Traditional methylation methods often rely on hazardous reagents like methyl halides or dimethyl sulfate (B86663), which generate significant waste. Consequently, researchers are actively exploring more environmentally benign alternatives.

One promising approach is the use of greener methylating agents. For instance, dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that can effectively methylate amines. mdpi.com Catalytic systems, including those based on ruthenium complexes, are being developed to facilitate the N-methylation of amines using methanol, another relatively green C1 source. rsc.org These methods offer a more sustainable pathway to this compound by reducing the use of toxic substances and minimizing waste generation.

Biocatalysis presents another avenue for the green synthesis of this compound. While the direct enzymatic synthesis of this compound is still in its early stages of exploration, the biochemical synthesis of its precursor, 1,4-butanediamine (putrescine), is well-established. rsc.orgnih.gov Engineered microorganisms can be used to produce 1,4-butanediamine from renewable feedstocks. The subsequent development of efficient and selective enzymatic N-methylation processes could lead to a fully biocatalytic route to the target molecule. nih.govnih.gov Research into methyltransferase enzymes capable of acting on diamine substrates is a key step in this direction. nih.gov

Synthetic MethodMethylating AgentCatalyst/EnzymeGreen Chemistry Aspects
Catalytic N-methylationMethanolRuthenium complexUse of a renewable C1 source, reduced toxicity. rsc.org
Green MethylationDimethyl Carbonate (DMC)Base catalystNon-toxic reagent, biodegradable, less waste. mdpi.com
Biocatalytic RouteS-adenosylmethionine (SAM)MethyltransferasesRenewable feedstocks, enzymatic selectivity. nih.govnih.gov

Challenges and Future Directions in this compound Research

Despite the promising applications of this compound, several challenges remain that need to be addressed to unlock its full potential. The development of highly efficient and cost-effective synthetic routes, particularly for large-scale industrial production, is a primary concern. While green synthetic methods are emerging, their scalability and economic viability need to be thoroughly evaluated.

Future research will likely focus on several key areas. A deeper understanding of the role of this compound in supramolecular chemistry is crucial. This includes detailed studies of its interactions with various host molecules and its effectiveness as a structure-directing agent in the synthesis of novel materials with tailored properties. The exploration of its potential in areas such as gas capture and separation, based on the properties of the materials it helps to create, is a promising avenue.

The broader field of polyamine research continues to evolve, with ongoing efforts to understand their fundamental biological roles and to develop new therapeutic agents based on polyamine analogues. mdpi.comjcu.czcancer.govnih.govnih.gov While this compound is a synthetic polyamine, the knowledge gained from the study of natural polyamines can inspire new applications. For instance, the development of polyamine-based materials for biomedical applications is an active area of research.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for N,N,N',N'-Tetramethyl-1,4-butanediamine, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via two primary routes:

  • Reductive amination : Reacting 1,4-butanediamine with formaldehyde and formic acid under controlled pH (8–10) and temperature (60–80°C). This method yields ~70–85% purity, requiring subsequent distillation .
  • Methylation with methyl iodide : Treating 1,4-butanediamine with excess methyl iodide in the presence of a base (e.g., NaOH) at 40–60°C. This method achieves higher purity (>95%) but requires careful removal of unreacted methyl iodide .
  • Key factors : Excess methylating agents and inert atmospheres (N₂/Ar) minimize by-products like quaternary ammonium salts. Post-synthesis purification via fractional distillation or column chromatography is critical .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

  • Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual solvents or methyl iodide) with a detection limit of 0.1% .
  • ¹H/¹³C NMR : Confirms structural integrity; characteristic peaks include δ 2.2–2.4 ppm (N–CH₃) and δ 1.5–1.7 ppm (CH₂ backbone) .
  • Elemental Analysis : Validates stoichiometry (C: 57.1%, H: 12.1%, N: 30.8%) .

Q. What are the primary applications of this compound in biochemical research?

  • Answer :

  • Electrolyte Additive : Enhances capillary zone electrophoresis (CZE) resolution of tricyclic antidepressants by stabilizing ionic gradients (optimal concentration: 10–20 mM) .
  • Enzyme Modulation : Acts as a weak base to modulate pH-dependent enzyme activity (e.g., phosphatases) in vitro, with effects dependent on concentration (IC₅₀: 5–50 µM) .

Advanced Research Questions

Q. How does the subcellular localization of this compound influence its biochemical activity?

  • Answer : The compound accumulates in lysosomes and mitochondria due to pH partitioning (pKa ~9.5). This localization impacts:

  • Lysosomal Storage Disorders : Disrupts sphingolipid metabolism at 50–100 µM concentrations, mimicking cationic amphiphilic drug effects .
  • Mitochondrial Membrane Potential : At >100 µM, it uncouples oxidative phosphorylation, reducing ATP synthesis by 40–60% in hepatocyte models .
  • Methodological Note : Use organelle-specific fluorescent probes (e.g., LysoTracker) with confocal microscopy for real-time tracking .

Q. What mechanisms underlie contradictory reports on its role as an enzyme activator vs. inhibitor?

  • Answer : Discrepancies arise from:

  • Concentration Dependence : Biphasic effects observed in kinase assays (e.g., activation at 1–10 µM vs. inhibition at >50 µM) due to competitive binding at allosteric sites .
  • Temporal Effects : Prolonged exposure (>24 hrs) induces oxidative stress, altering enzyme kinetics (e.g., 30% reduction in catalase activity) .
  • Solution : Standardize assay conditions (e.g., incubation time, redox buffers) and use isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How does this compound compare to structural analogs in catalytic applications?

  • Answer :

Compound Chain Length Catalytic Efficiency (Rh-based) Optimal pH
Tetramethyl-1,3-propanediamineC345% yield (bis-alcohols)7.5–8.5
Tetramethyl-1,4-butanediamine C4 79% yield 8.0–9.0
Tetramethyl-1,6-hexanediamineC662% yield7.0–8.0
  • Key Insight : The C4 chain optimizes substrate binding in hydroformylation, outperforming shorter/longer analogs by 20–35% .

Q. What strategies mitigate cytotoxicity in cell-based studies using this compound?

  • Answer :

  • Dose Optimization : Maintain concentrations <50 µM; LC₅₀ in HEK293 cells is 220 µM .
  • Chelation : Pre-treat with EDTA (1 mM) to reduce metal ion interactions linked to ROS generation .
  • Temporal Exposure : Limit exposure to <6 hrs for acute studies to prevent mitochondrial dysfunction .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.